molecular formula C14H30Cl2N2 B1424721 n-Ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride CAS No. 1220034-33-2

n-Ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride

Cat. No. B1424721
CAS RN: 1220034-33-2
M. Wt: 297.3 g/mol
InChI Key: BFOJLQDVXFDALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethyl-N-(3-piperidinylmethyl)cyclohexanamine dihydrochloride” is a chemical compound with the molecular formula C14H30Cl2N2 . It has an average mass of 297.307 Da and a monoisotopic mass of 296.178589 Da . The CAS number for this compound is 1220034-33-2 .

Scientific Research Applications

Analytical Chemistry

n-Ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride: finds its application in analytical chemistry as a reference material for chromatography and mass spectrometry . Its well-defined chemical properties make it an excellent standard for calibrating instruments and validating analytical methods.

Industrial Applications

This compound’s stable structure and reactivity profile make it suitable for industrial applications, particularly in the production of specialty chemicals . It can be used as a building block in the synthesis of complex molecules or as a reagent in chemical reactions requiring specific stereochemical configurations.

Biotechnology

Within biotechnology, n-ethyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride is employed in the development of bioassays and diagnostic tests . It may be used to probe biological systems, aiding in the discovery of biomarkers and therapeutic targets.

properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15-11-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOJLQDVXFDALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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